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Cat. No.: B1670575 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview and protocol for the non-radioactive

labeling of DNA with digoxigenin (DIG) using the random primed method. This technique is a

versatile and sensitive alternative to radioactive labeling for the generation of probes for

various molecular biology applications.

Introduction
Random primed DNA labeling is a highly efficient method for generating DIG-labeled DNA

probes. The principle is based on the annealing of random hexanucleotide primers to a

denatured DNA template. The Klenow fragment of DNA polymerase I then synthesizes new

DNA strands, incorporating a digoxigenin-labeled dUTP (DIG-11-dUTP) in place of dTTP.[1][2]

[3] This results in a homogeneously labeled and highly sensitive probe suitable for a variety of

hybridization techniques.

Key Features and Advantages:

High Sensitivity: Capable of detecting as little as 0.03 to 0.10 pg of target DNA.

Safety: Eliminates the risks associated with radioactive materials.[2][4]

Stability: DIG-labeled probes are stable and can be reused multiple times.[5]
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Versatility: Probes can be used in various applications, including Southern and Northern

blotting, dot blots, colony and plaque hybridizations, and in situ hybridization.[2][4]

Principle of the Method
The random primed labeling process involves several key steps, as illustrated in the workflow

diagram below. First, the template DNA is denatured to separate the two strands. A mixture of

random hexanucleotide primers is then annealed to the single-stranded DNA. The Klenow

enzyme, a fragment of DNA polymerase I that lacks 5'→3' exonuclease activity, extends these

primers. The reaction mixture contains a mixture of dATP, dGTP, dCTP, and a digoxigenin-

labeled dUTP (DIG-11-dUTP). As the new DNA strands are synthesized, DIG-11-dUTP is

incorporated, resulting in a pool of DIG-labeled DNA fragments.
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Figure 1: Workflow of DIG Random Primed DNA Labeling.

Quantitative Data Summary
The efficiency of the labeling reaction and the sensitivity of the resulting probe can be

influenced by several factors, including the amount and purity of the template DNA and the

incubation time.
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Parameter Range/Value Notes

Template DNA Amount 10 ng - 3 µg

Linearized DNA is labeled

more efficiently than

supercoiled DNA.[6]

Template DNA Length 100 bp - 10 kbp

For templates >10 kb,

restriction digestion is

recommended.

Incubation Time 1 - 20 hours

Longer incubation times (up to

20 hours) can increase the

yield of labeled DNA.[6]

Expected Probe Length 200 - 1,000 bp

The random priming method

produces a population of

labeled fragments of varying

sizes.[6]

Detection Sensitivity 0.03 - 0.10 pg

The sensitivity allows for the

detection of single-copy genes

in complex genomes.[7]

Experimental Protocols
The following protocols provide a general guideline for random primed labeling of DNA with

digoxigenin. It is recommended to consult the manual of your specific labeling kit for optimized

protocols and reagent concentrations.

Materials
Template DNA (linearized plasmid, PCR product, or isolated DNA fragment)

Random Primed Labeling Kit (containing random hexamer primers, dNTP mix with DIG-11-

dUTP, and Klenow enzyme)

Nuclease-free water

0.2 M EDTA (pH 8.0)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/174/917/11093657910.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/174/917/11093657910.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/174/917/11093657910.pdf
https://web.as.uky.edu/biology/faculty/mirabito/bio%20510%20Fall%202008/dig%20high%20prime.pdf
https://www.benchchem.com/product/b1670575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heating block or water bath

Ice

DNA Labeling Protocol
Template Preparation: In a microcentrifuge tube, add 10 ng to 3 µg of template DNA.[6]

Adjust the final volume to 15-16 µl with nuclease-free water.[8][9]

Denaturation: Heat the DNA solution in a boiling water bath or heating block at 95-100°C for

10 minutes.[6][9][10] This step is crucial for efficient labeling.

Annealing: Immediately chill the denatured DNA on ice for at least 2 minutes.[9][10]

Labeling Reaction: Briefly centrifuge the tube to collect the contents. Add the appropriate

volume of the labeling mix (e.g., 4 µl of a 5x concentrated mix) to the denatured DNA.[9] Mix

gently and centrifuge briefly.

Incubation: Incubate the reaction at 37°C for 1 to 20 hours.[6] For optimal yields, an

overnight incubation is recommended.[6]

Stopping the Reaction: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0) or by

heating to 65°C for 10 minutes.[6][9] The labeled probe can be stored at -20°C.

Estimation of Probe Yield (Optional but Recommended)
Determining the yield of the DIG-labeled probe is important for reproducible hybridization

results. A common method is a direct detection assay on a nylon membrane.

Serial Dilutions: Prepare a series of dilutions of your labeled probe and a DIG-labeled control

DNA.

Spotting: Spot 1 µl of each dilution onto a positively charged nylon membrane strip.

Fixation: Fix the DNA to the membrane by UV crosslinking or baking at 120°C for 30

minutes.[11]
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Immunological Detection: Perform immunological detection using an anti-digoxigenin
antibody conjugated to alkaline phosphatase (Anti-DIG-AP) and a colorimetric or

chemiluminescent substrate (e.g., NBT/BCIP or CSPD).[6][8]

Comparison: Compare the signal intensities of your probe dilutions to those of the control

DNA to estimate the concentration of your labeled probe.

Applications of DIG-Labeled Probes
DIG-labeled probes generated by random priming can be used in a wide range of molecular

biology applications:

Southern Blotting: Detection of specific DNA sequences in a complex DNA sample.

Northern Blotting: Detection of specific RNA sequences.

Dot and Slot Blotting: Quantification of target nucleic acids.

Colony and Plaque Hybridization: Screening of bacterial colonies or viral plaques for specific

DNA sequences.

In Situ Hybridization (ISH): Localization of specific nucleic acid sequences within cells or

tissues.[4]
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Issue Possible Cause Recommendation

Low Probe Yield
Incomplete denaturation of

template DNA.

Ensure the denaturation step

is performed at 95-100°C for

the full recommended time.

Poor quality of template DNA.

Purify the template DNA to

remove any contaminants that

may inhibit the Klenow

enzyme.

Insufficient incubation time.

Increase the incubation time to

overnight to maximize the

yield.[6]

High Background in

Hybridization

Probe concentration is too

high.

Determine the probe

concentration and use the

recommended amount for your

application.

Inefficient blocking.

Ensure proper blocking of the

membrane before adding the

probe.

Stringency of washes is too

low.

Increase the temperature or

decrease the salt

concentration of the wash

buffers.

Logical Relationship of Detection
The detection of a DIG-labeled probe after hybridization relies on a specific immunological

reaction. The digoxigenin hapten on the probe is recognized by an anti-digoxigenin antibody,

which is typically conjugated to an enzyme like alkaline phosphatase (AP). This enzyme then

catalyzes a reaction with a substrate to produce a detectable signal, either colorimetric or

chemiluminescent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670575?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

